N-(3-acetylphenyl)-4-benzoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-benzoylbenzamide, commonly known as APBA, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research due to its potent biological activity and unique chemical structure. APBA exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of APBA is complex and varies depending on the specific biological process being investigated. However, it is believed that APBA exerts its biological activity by binding to its target protein or enzyme, thereby modulating its activity. In the case of enzyme inhibition, APBA is thought to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In protein-protein interaction studies, APBA is believed to bind to a specific site on the protein, thereby disrupting the protein-protein interaction and altering the downstream biological activity.
Biochemical and physiological effects:
APBA exhibits a range of biochemical and physiological effects, including enzyme inhibition, protein-protein interaction modulation, and receptor-ligand binding. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. APBA has also been shown to modulate protein-protein interactions, such as the interaction between the p53 tumor suppressor protein and its binding partner, MDM2. Additionally, APBA has been shown to bind to the human cannabinoid receptor CB1, suggesting potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
APBA has several advantages for use in lab experiments, including its potent biological activity, unique chemical structure, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of APBA can be complex and difficult to elucidate, making it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on APBA, including the development of more potent and selective inhibitors of specific enzymes, the identification of novel protein-protein interactions and the development of small molecule inhibitors, and the investigation of the potential therapeutic applications of APBA in the treatment of various diseases. Additionally, the use of APBA as a tool in drug discovery and development is an area of active research, with the potential for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
APBA can be synthesized using a variety of methods, including the reaction of 4-benzoylbenzoic acid with 3-acetylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in a suitable solvent such as dichloromethane or ethyl acetate. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
APBA has been extensively used in scientific research to investigate various biological processes, including enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. APBA has also been used to study the interaction between proteins and small molecules, such as the interaction between the p53 tumor suppressor protein and its binding partner, MDM2. Additionally, APBA has been used as a ligand in receptor-ligand binding studies, such as the binding of APBA to the human cannabinoid receptor CB1.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCRYKMHGGRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(phenylcarbonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.